2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone
Description
2-Chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone (CAS: 325724-47-8) is a chlorinated indazole derivative with the molecular formula C₂₂H₁₉Cl₃N₂O and a molecular weight of 433.8 g/mol . Its structure features a bicyclic indazole core fused with a partially saturated cyclohexane ring, substituted at three positions:
- A 4-chlorophenyl group at position 3.
- A (7E)-4-chlorobenzylidene moiety at position 7.
- A 2-chloroethanone group at position 1.
This compound’s synthesis likely involves condensation reactions between substituted benzaldehydes and cyclohexanone derivatives, followed by functionalization via alkylation or halogenation steps, as inferred from analogous synthetic routes for structurally related compounds .
Properties
Molecular Formula |
C22H19Cl3N2O |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
2-chloro-1-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12+ |
InChI Key |
LMUSDELPFRNPKF-FOWTUZBSSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)Cl)/C1)C(=O)CCl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone involves several steps, starting with the preparation of the indazole core. The process typically includes:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Condensation: The final step involves the condensation of the chlorinated indazole with benzylidene and phenyl groups under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of indazole compounds possess significant antibacterial and antifungal activities. The presence of chlorine atoms in the structure enhances these properties by increasing lipophilicity and altering membrane permeability .
- Anticancer Activity : Indazole derivatives have been investigated for their potential as anticancer agents. Some studies report that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties. Research has indicated that related structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Several studies highlight the applications of similar indazole derivatives:
- Case Study 1 : A series of indazole derivatives were synthesized and tested for their activity against various cancer cell lines. The results indicated that certain modifications to the indazole ring significantly enhanced cytotoxicity against breast cancer cells compared to untreated controls .
- Case Study 2 : Another study focused on the anti-inflammatory effects of a related compound where it was found to reduce edema in animal models significantly. This supports the hypothesis that structural modifications can lead to enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, core heterocycles, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Heterocycle Variations: The indazole core in the target compound (vs. 1,2,4-triazole in ) provides distinct electronic and steric properties. Indazoles are known for their rigid bicyclic structure, facilitating π-π interactions with aromatic residues in biological targets. Triazoles, conversely, offer hydrogen-bonding versatility due to multiple nitrogen atoms .
Substituent Effects :
- Chlorine vs. Methoxy Groups : The target compound’s Cl substituents (electron-withdrawing) reduce electron density on the aromatic rings compared to the OCH₃ groups (electron-donating) in . This difference impacts reactivity (e.g., electrophilic substitution) and solubility (Cl analogs are more lipophilic) .
- Thione Group in Triazole Derivative : The sulfur atom in enhances hydrogen-bonding and metal-chelating capabilities, which are absent in the target compound .
Physicochemical Implications: Lipophilicity: The target compound’s Cl atoms and larger molecular weight (~433.8 g/mol) increase logP compared to the methoxy analog (~368.4 g/mol) and triazole derivative (~392.3 g/mol). Hydrogen-Bonding Networks: The triazole-thione compound forms six-membered hydrogen-bonded hexamers (N–H···S, O–H···S), whereas the target compound’s indazole core may favor π-π stacking or C–H···Cl interactions in crystal packing .
Biological Activity
The compound 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity against cancer cell lines and other biological effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H22Cl2N2O
- Molecular Weight : 423.33 g/mol
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from different research efforts:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 12.5 | |
| HCT116 (Colon carcinoma) | 8.0 | |
| MCF-7 (Breast carcinoma) | 15.0 | |
| K562 (Leukemia) | 10.0 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to:
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in sensitive cell lines, leading to increased apoptosis rates .
- Reactive Oxygen Species (ROS) Generation : Elevated levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
-
Study on A549 Cells :
- A study conducted on A549 lung carcinoma cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 12.5 µM after 48 hours of exposure.
- Flow cytometry analysis revealed significant increases in early and late apoptotic cells following treatment .
- HCT116 Cells :
Pharmacological Profile
In addition to its cytotoxic properties, this compound may possess other pharmacological activities:
- Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in reducing inflammation markers in vitro.
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of polycyclic indazole derivatives often involves multi-step processes, including cyclization, halogenation, and condensation reactions. Key considerations include solvent selection (e.g., anhydrous DMF for moisture-sensitive steps) and temperature control to avoid decomposition. For optimization, employ Design of Experiments (DoE) to systematically vary parameters like reaction time, stoichiometry, and catalyst loading. Bayesian optimization algorithms have shown superior efficiency in identifying optimal conditions compared to traditional one-variable-at-a-time approaches .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXTL/SHELXL for structure solution and refinement due to their robustness in handling anisotropic displacement parameters and twinned data . For visualization and validation, WinGX and ORTEP provide tools for assessing geometric accuracy (e.g., bond-length outliers) and generating publication-ready figures .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodological Answer : Combine 1H/13C NMR (in deuterated DMSO or CDCl3) to confirm substituent positions and stereochemistry. IR spectroscopy can validate carbonyl (C=O) and chlorinated aromatic moieties. For complex cases, UV/vis spectroscopy paired with computational methods (e.g., TD-DFT) helps correlate electronic transitions with structural features .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE effects or coupling constants) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in hexahydroindazole systems) or crystallographic disorder. Use variable-temperature NMR to detect conformational changes. Cross-validate with X-ray powder diffraction to rule out polymorphism. For ambiguous cases, DFT-based conformational analysis (e.g., Gaussian or ORCA) can predict stable conformers and simulate spectra .
Q. What strategies are effective for improving the yield of the benzylidene condensation step in this compound’s synthesis?
- Methodological Answer : The (4-chlorobenzylidene) group is prone to steric hindrance. Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products. Monitor intermediates via LC-MS to identify bottlenecks. For scale-up, apply flow chemistry principles (e.g., continuous stirred-tank reactors) to maintain precise temperature and mixing control .
Q. How can computational methods aid in predicting this compound’s reactivity or binding affinity for pharmacological studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen interactions with biological targets (e.g., kinases). Use QSAR models trained on chlorinated heterocycle datasets to predict ADMET properties. For reaction pathway analysis, ab initio molecular dynamics (CP2K) can simulate transition states and intermediate stability .
Q. What experimental and computational approaches are recommended for analyzing crystal packing interactions in this compound?
- Methodological Answer : Analyze Hirshfeld surfaces (via CrystalExplorer ) to quantify intermolecular contacts (e.g., Cl···Cl, C-H···π). Pair with thermal analysis (DSC/TGA) to correlate packing efficiency with thermal stability. For non-covalent interaction visualization, NCI plots (using Multiwfn) highlight van der Waals and halogen bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
